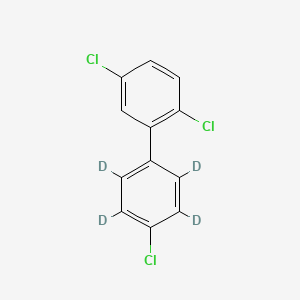

2,4',5-Trichlorobiphenyl-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H7Cl3 |

|---|---|

Molekulargewicht |

261.6 g/mol |

IUPAC-Name |

1-chloro-2,3,5,6-tetradeuterio-4-(2,5-dichlorophenyl)benzene |

InChI |

InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H/i1D,2D,3D,4D |

InChI-Schlüssel |

VAHKBZSAUKPEOV-RHQRLBAQSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C=CC(=C2)Cl)Cl)[2H])[2H])Cl)[2H] |

Kanonische SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physicochemical Properties of Deuterated 2,4',5-Trichlorobiphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2,4',5-Trichlorobiphenyl (B150608) (PCB 29) and its deuterated analog. Due to the limited availability of experimental data for the deuterated form, this guide combines established data for the non-deuterated compound with a discussion of the anticipated isotopic effects of deuteration on key physicochemical parameters. This document is intended to serve as a valuable resource for researchers in environmental science, toxicology, and drug development.

Core Physicochemical Properties

| Property | 2,4',5-Trichlorobiphenyl (Non-deuterated) | Deuterated 2,4',5-Trichlorobiphenyl (Anticipated Effects) |

| Molecular Formula | C₁₂H₇Cl₃ | C₁₂H₂D₅Cl₃ (for pentadeuterated) |

| Molecular Weight | 257.54 g/mol [1] | ~262.57 g/mol (for pentadeuterated) |

| Melting Point | 65 °C[2] | A slight change is possible due to altered intermolecular forces. |

| Boiling Point | 334.36 °C (estimated)[1] | A slight increase is expected due to the higher molecular weight. |

| Water Solubility | 0.14 mg/L at 25 °C | Potentially a slight decrease in solubility is expected as deuterated compounds can be slightly less hydrophilic. |

| Vapor Pressure | Lower than less chlorinated biphenyls | Expected to be slightly lower due to increased molecular mass and potentially stronger intermolecular interactions. Studies have shown that deuteration can lead to both normal and inverse vapor pressure isotope effects, depending on the molecule and its interactions in the liquid phase[3][4]. For halogenated compounds, the effect might be minimal when dissolved in water[3][4]. |

| LogP (Octanol-Water Partition Coefficient) | 5.79[2] (experimentally derived) | A slight decrease is anticipated. Some studies suggest that deuterated compounds can be slightly less hydrophobic than their non-deuterated counterparts[2]. |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties discussed above. These protocols are based on established methods for polychlorinated biphenyls and other hydrophobic compounds.

Determination of Octanol-Water Partition Coefficient (LogP) - Shake-Flask Method

The shake-flask method is a standard technique for determining the LogP of a substance.

Methodology:

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: A known concentration of 2,4',5-trichlorobiphenyl (or its deuterated analog) is dissolved in the n-octanol phase.

-

Partitioning: The octanol (B41247) solution is mixed with the water phase in a separatory funnel or a vial. The mixture is shaken vigorously for a set period (e.g., 24 hours) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Concentration Analysis: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as gas chromatography with electron capture detection (GC-ECD) or high-performance liquid chromatography (HPLC) with UV detection.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

For a more detailed procedure, refer to OECD Guideline 107.

Determination of Water Solubility - Slow-Stir Method

For hydrophobic compounds like 2,4',5-trichlorobiphenyl, the slow-stir method is preferred to avoid the formation of micro-emulsions that can lead to overestimated solubility.

Methodology:

-

Apparatus: A jacketed glass vessel with a stirrer is used to maintain a constant temperature.

-

Procedure: An excess amount of the test substance is added to a known volume of water. The mixture is stirred at a slow, constant speed to ensure that the solid particles are suspended without creating a vortex.

-

Equilibration: The stirring is continued until equilibrium is reached, which can take several days for highly hydrophobic compounds.

-

Sampling and Analysis: Samples of the aqueous phase are taken at regular intervals, filtered or centrifuged to remove any undissolved particles, and the concentration of the dissolved substance is measured using a sensitive analytical method like GC-ECD.

-

Equilibrium Confirmation: Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration.

For further details, refer to OECD Guideline 105.

Determination of Vapor Pressure - Knudsen Effusion Method

The Knudsen effusion method is suitable for determining the low vapor pressures of substances like PCBs.

Methodology:

-

Apparatus: A Knudsen effusion cell, which is a small container with a small orifice, is placed in a vacuum chamber.

-

Procedure: A small, known amount of the test substance is placed in the cell. The cell is heated to a specific temperature under high vacuum.

-

Measurement: The rate of mass loss of the substance effusing through the orifice is measured over time using a microbalance.

-

Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Knudsen equation. The measurements are typically performed over a range of temperatures to determine the temperature dependence of the vapor pressure[3][4].

Metabolic Pathways of 2,4',5-Trichlorobiphenyl

2,4',5-Trichlorobiphenyl is known to be metabolized in biological systems, primarily through the mercapturic acid pathway. This pathway involves conjugation with glutathione, followed by enzymatic processing to form mercapturic acid derivatives, which are then excreted. Further metabolism can lead to the formation of persistent and potentially toxic methyl sulphone metabolites.

Experimental Workflow for In Vitro Metabolism Studies

The following diagram illustrates a general workflow for investigating the in vitro metabolism of 2,4',5-trichlorobiphenyl.

Disclaimer: This document is intended for informational purposes only. The anticipated effects of deuteration are based on general scientific principles and may not reflect the actual experimental values for deuterated 2,4',5-trichlorobiphenyl. Experimental verification is necessary to determine the precise physicochemical properties of the deuterated compound.

References

- 1. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 2. Sensory Perception of Non‐Deuterated and Deuterated Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Vapor Pressure Isotope Effects in Halogenated Organic Compounds and Alcohols Dissolved in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrum Analysis and Interpretation of 2,4',5-Trichlorobiphenyl-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum analysis of 2,4',5-Trichlorobiphenyl-d4, a deuterated internal standard crucial for the accurate quantification of polychlorinated biphenyls (PCBs) in various matrices. This document outlines the expected mass spectrum, fragmentation patterns, and a detailed experimental protocol for its analysis using gas chromatography-mass spectrometry (GC-MS). Furthermore, it explores the broader context of PCB impact on cellular signaling pathways.

Mass Spectrum Analysis of this compound

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the loss of chlorine and deuterium (B1214612) atoms. As a deuterated standard, its mass-to-charge ratios will be shifted compared to its non-deuterated counterpart, 2,4',5-Trichlorobiphenyl.

1.1. Predicted Mass Spectrum and Fragmentation

Electron ionization (EI) is a common technique for the analysis of PCBs.[1] The fragmentation of this compound under EI conditions is expected to follow a pattern typical for chlorinated aromatic compounds, primarily involving the sequential loss of chlorine atoms.[1][2] The presence of four deuterium atoms on one of the phenyl rings will result in a molecular ion (M+) with a mass of approximately 262 Da, taking into account the isotopic masses of carbon, hydrogen, deuterium, and chlorine.

The primary fragmentation pathway involves the loss of chlorine radicals (Cl•).[1] Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion and all chlorine-containing fragments will appear as clusters of peaks.

Table 1: Predicted Quantitative Data for Major Ions in the Mass Spectrum of this compound

| Ion | m/z (for ³⁵Cl) | Predicted Relative Abundance | Description |

| [M]⁺ | 262 | High | Molecular ion |

| [M-Cl]⁺ | 227 | Moderate | Loss of one chlorine atom |

| [M-2Cl]⁺ | 192 | Moderate to Low | Loss of two chlorine atoms |

| [M-3Cl]⁺ | 157 | Low | Loss of all three chlorine atoms |

| [C₁₂H₃D₄]⁺ | 157 | Low | Biphenyl backbone with deuterium |

Note: The m/z values are based on the most abundant isotope of chlorine (³⁵Cl). The actual spectrum will show isotopic clusters.

The fragmentation pattern is influenced by the position of the chlorine atoms. Ortho-substituted PCBs may exhibit a higher abundance of ions resulting from the loss of chlorine.[1]

Experimental Protocol for GC-MS Analysis

The following protocol provides a general framework for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer.[3][4][5]

2.1. Sample Preparation

For environmental or biological samples, an extraction and cleanup procedure is necessary to isolate the PCBs from the matrix.

-

Extraction: Use a suitable solvent such as a hexane (B92381)/acetone mixture for solid samples or liquid-liquid extraction with hexane for aqueous samples.[3]

-

Cleanup: Employ solid-phase extraction (SPE) with cartridges like C18 and NH₂ to remove interfering compounds.[6]

-

Concentration: Evaporate the extract to a small volume under a gentle stream of nitrogen.[3]

-

Internal Standard Spiking: Add a known amount of this compound solution to the final extract before injection.

2.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column suitable for PCB analysis (e.g., DB-5MS).[7]

-

Injector Temperature: 250°C[7]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp 1: 30°C/min to 200°C

-

Ramp 2: 10°C/min to 320°C, hold for 2 minutes[3]

-

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: A quadrupole or triple quadrupole mass spectrometer is commonly used.[3][4]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For targeted analysis of this compound, SIM mode is preferred for higher sensitivity and selectivity. Monitor the characteristic ions listed in Table 1.

Visualization of Experimental Workflow and Signaling Pathways

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a sample matrix.

3.2. PCB-Affected Signaling Pathways

PCBs are known to disrupt various cellular signaling pathways, contributing to their toxicity.[8][9] Non-coplanar PCBs, in particular, have been shown to affect pathways independent of the aryl hydrocarbon receptor (AhR).[10] The diagram below illustrates a simplified representation of some key signaling pathways impacted by PCBs.

Conclusion

The analysis of this compound by GC-MS is a robust method for its quantification as an internal standard in complex samples. Understanding its mass spectral behavior and fragmentation patterns is essential for accurate data interpretation. This guide provides the foundational knowledge for researchers and scientists to develop and implement analytical methods for this and other related deuterated PCB congeners. Furthermore, recognizing the impact of PCBs on critical cellular signaling pathways is vital for assessing their toxicological significance and for guiding future research in drug development and environmental health.

References

- 1. dioxin20xx.org [dioxin20xx.org]

- 2. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. gcms.cz [gcms.cz]

- 6. Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. Hepatic signalling disruption by pollutant Polychlorinated biphenyls in steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polychlorinated Biphenyls Disrupt Hepatic Epidermal Growth Factor Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Polychlorinated Biphenyls on the Development of Neuronal Cells in Growth Period; Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

environmental fate and degradation of 2,4',5-Trichlorobiphenyl

An In-depth Technical Guide on the Environmental Fate and Degradation of 2,4',5-Trichlorobiphenyl (B150608) (PCB 29)

This guide provides a comprehensive overview of the environmental fate, degradation, and metabolic pathways of 2,4',5-trichlorobiphenyl (PCB 29), a specific congener of polychlorinated biphenyls. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data on its physicochemical properties, abiotic and biotic degradation processes, and bioaccumulation potential. Detailed experimental protocols for degradation studies are provided, alongside visual representations of metabolic pathways and experimental workflows to facilitate understanding.

Physicochemical Properties

2,4',5-Trichlorobiphenyl is a synthetic organic chemical belonging to the class of polychlorinated biphenyls (PCBs).[1] Its environmental behavior is largely dictated by its chemical and physical properties, which are summarized in Table 1. The low water solubility and high octanol-water partition coefficient indicate a strong tendency to partition into soil, sediment, and biota.[1]

Table 1: Physicochemical Properties of 2,4',5-Trichlorobiphenyl

| Property | Value | Reference |

| Chemical Formula | C₁₂H₇Cl₃ | [1] |

| Molecular Weight | 257.5 g/mol | [1] |

| CAS Number | 15862-07-4 | [1] |

| Melting Point | 80 °C | ChemicalBook |

| Boiling Point | 334.36 °C (estimate) | ChemicalBook |

| Water Solubility | 0.14 mg/L at 25 °C | ChemicalBook |

| Log Kow (Octanol-Water Partition Coefficient) | 5.9 | [1] |

| Vapor Pressure | 2.22 x 10⁻⁶ mm Hg | U.S. EPA |

Environmental Fate and Degradation

The persistence and distribution of 2,4',5-trichlorobiphenyl in the environment are governed by a combination of transport processes and degradation mechanisms, including abiotic and biotic pathways.

Abiotic Degradation: Photodegradation

Photodegradation is a significant abiotic pathway for the breakdown of PCBs in the environment, particularly in aquatic systems. The presence of dissolved organic matter (DOM), such as humic and fulvic acids, can accelerate the photodegradation of 2,4',5-trichlorobiphenyl.[2] This process is mediated by reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are generated upon solar irradiation of DOM.[2]

Studies have shown that the photodegradation follows pseudo-first-order kinetics, with the rate being influenced by the concentration and type of DOM.[2] Key degradation products identified through gas chromatography-mass spectrometry (GC-MS) include 4-chlorobenzoic acid, 2,5-dichlorobenzoic acid, and various hydroxylated trichlorobiphenyls.[2]

Table 2: Photodegradation Rate Constants of 2,4',5-Trichlorobiphenyl in the Presence of Dissolved Organic Matter

| Dissolved Organic Matter (5 mg/L) | Pseudo-first-order rate constant (k) | Reference |

| Humic Acid Sodium (HA) | 0.0933 h⁻¹ | [2] |

| Suwannee River NOM (SRNOM) | 0.0651 h⁻¹ | [2] |

| Nordic Reservoir NOM (NRNOM) | 0.0486 h⁻¹ | [2] |

A conceptual workflow for a typical photodegradation experiment is illustrated below.

Biotic Degradation

Biotic degradation of 2,4',5-trichlorobiphenyl is carried out by a variety of organisms, including bacteria, fungi, and mammals, through different metabolic pathways.

Anaerobic Bacteria: In anoxic environments like sediments, anaerobic bacteria can reductively dehalogenate highly chlorinated PCBs.[3] This process involves the removal of chlorine atoms and their replacement with hydrogen, making the resulting congeners more susceptible to aerobic degradation.[3] The rate and extent of dechlorination are influenced by environmental factors such as the availability of electron donors and temperature.[3]

Fungi: Certain species of fungi, particularly white-rot fungi like Phanerochaete chrysosporium, have been shown to degrade PCBs.[4] These fungi possess extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which can oxidize a wide range of organic pollutants, including 2,4',5-trichlorobiphenyl.[4] Fungal degradation can lead to the formation of hydroxylated metabolites.

In mammals, 2,4',5-trichlorobiphenyl undergoes extensive metabolism, primarily in the liver. Studies in rats have identified a wide array of metabolites, indicating multiple transformation pathways.[5] These include:

-

Hydroxylation: The addition of hydroxyl (-OH) groups to the biphenyl (B1667301) rings.

-

Dechlorination: The removal of chlorine atoms.

-

Thiolation: The introduction of a thiol (-SH) group, often leading to the formation of methylthio (-SCH₃), methylsulfinyl (-SOCH₃), and methylsulfonyl (-SO₂CH₃) metabolites.[5]

-

Mercapturic Acid Pathway: Conjugation with glutathione, leading to the formation of mercapturic acid derivatives, which are major metabolites found in bile.[5][6]

-

Conjugation: Formation of glucuronide conjugates.[5]

The metabolic pathway in rats is complex, involving several enzymatic steps. A simplified representation of these transformations is shown below.

Bioaccumulation

Due to its lipophilic nature, 2,4',5-trichlorobiphenyl has a high potential for bioaccumulation in organisms and biomagnification through the food web. The bioaccumulation factor (BAF) is a key parameter used to quantify the extent of this process. BAFs can vary significantly between species and ecosystems.

Table 3: Bioaccumulation Data for Polychlorinated Biphenyls

| Parameter | Organism/System | Value | Reference |

| Biota-Sediment Accumulation Factor (BSAF) | Finfish species (total PCBs) | Median: 2.9 | [7] |

| Log BAF | Copepods (Arctic Ocean) | 1-3 orders of magnitude higher than older studies | [8] |

| Half-life in Humans | General population (for PCB 28, a similar trichlorobiphenyl) | ~3 years | U.S. EPA |

Higher chlorinated PCBs tend to be more resistant to metabolism and thus bioaccumulate to a greater extent.[8] However, even lower chlorinated congeners like 2,4',5-trichlorobiphenyl can accumulate in tissues.

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the literature for the study of 2,4',5-trichlorobiphenyl degradation.

Protocol for Photodegradation Studies

Objective: To determine the rate and products of 2,4',5-trichlorobiphenyl photodegradation in an aqueous solution containing dissolved organic matter.

Materials:

-

2,4',5-Trichlorobiphenyl standard

-

Dissolved Organic Matter (e.g., Humic Acid)

-

High-purity water

-

Quartz reaction vessels

-

Solar simulator (e.g., Xenon lamp)

-

Solid Phase Extraction (SPE) cartridges

-

Hexane, Dichloromethane (HPLC grade)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Solution Preparation: Prepare a stock solution of 2,4',5-trichlorobiphenyl in a water-miscible solvent (e.g., acetone) to facilitate dissolution in water. Prepare an aqueous solution of the desired DOM concentration. Spike the DOM solution with the PCB stock solution to achieve the target initial concentration.

-

Irradiation: Fill quartz reaction vessels with the prepared solution. Place the vessels in a temperature-controlled photoreactor equipped with a solar simulator. Irradiate the samples for a defined period, with continuous stirring.

-

Sampling: At predetermined time intervals, withdraw aliquots from the reaction vessels.

-

Extraction: Extract the collected samples using SPE cartridges or liquid-liquid extraction with a suitable organic solvent (e.g., hexane/dichloromethane).

-

Analysis: Concentrate the extracts and analyze them using GC-MS to identify and quantify the parent compound and its degradation products.

-

Data Analysis: Plot the concentration of 2,4',5-trichlorobiphenyl as a function of time to determine the degradation kinetics.

Protocol for Microbial Degradation in Sediment

Objective: To assess the anaerobic microbial degradation of 2,4',5-trichlorobiphenyl in contaminated sediment.

Materials:

-

PCB-contaminated sediment

-

Anaerobic culture medium

-

2,4',5-Trichlorobiphenyl (for spiking, if needed)

-

Serum bottles with butyl rubber stoppers

-

Anaerobic chamber or glove box

-

Incubator

-

Soxhlet extraction apparatus

-

Copper powder (for sulfur removal)

-

Silica (B1680970) gel for cleanup

-

GC-MS or GC with Electron Capture Detector (GC-ECD)

Procedure:

-

Microcosm Setup: In an anaerobic chamber, dispense sediment slurries (sediment and anaerobic medium) into serum bottles. If required, spike the slurries with a known concentration of 2,4',5-trichlorobiphenyl.

-

Incubation: Seal the bottles and incubate them in the dark at a controlled temperature (e.g., 25°C).

-

Sampling: At various time points, sacrifice replicate microcosms for analysis.

-

Extraction: Extract the sediment samples using a Soxhlet extractor with a hexane/acetone mixture.

-

Cleanup: Treat the extract with activated copper powder to remove elemental sulfur. Further cleanup may be performed using column chromatography with silica gel to remove interfering compounds.

-

Analysis: Analyze the cleaned extracts by GC-MS or GC-ECD to determine the concentrations of 2,4',5-trichlorobiphenyl and its dechlorination products.

-

Controls: Prepare autoclaved (sterile) control microcosms to account for abiotic losses.

Protocol for Analysis of Mammalian Metabolites

Objective: To identify and quantify metabolites of 2,4',5-trichlorobiphenyl in biological samples (e.g., urine, feces, bile) from exposed animals.

Materials:

-

Biological samples from animals dosed with 2,4',5-trichlorobiphenyl

-

Enzymes for hydrolysis (β-glucuronidase/arylsulfatase)

-

Organic solvents (e.g., hexane, diethyl ether, isopropanol)

-

Derivatizing agent (e.g., diazomethane (B1218177) for hydroxylated metabolites)

-

High-Performance Liquid Chromatography (HPLC) for fractionation

-

GC-MS

Procedure:

-

Sample Collection: Collect urine, feces, and bile from dosed animals over a specified period.

-

Extraction:

-

Urine/Bile: May require enzymatic hydrolysis to cleave conjugates before extraction. Extract with an organic solvent.

-

Feces: Homogenize and extract using a solvent mixture (e.g., hexane/isopropanol).

-

-

Cleanup and Fractionation: Clean up the crude extracts using techniques like gel permeation chromatography or silica gel chromatography. HPLC can be used to fractionate metabolites based on their polarity.

-

Derivatization (for OH-PCBs): Methylate hydroxylated metabolites using an agent like diazomethane to improve their chromatographic properties for GC analysis.

-

Analysis: Analyze the fractions by GC-MS. Compare mass spectra and retention times with those of authentic standards, if available, for positive identification.

-

Quantification: Use internal standards for accurate quantification of the identified metabolites.

Conclusion

2,4',5-Trichlorobiphenyl is a persistent environmental contaminant subject to slow degradation through abiotic and biotic processes. Photodegradation in aquatic environments is a notable abiotic pathway, while microbial action in sediments and extensive metabolism in wildlife and humans contribute to its transformation. Its lipophilicity leads to significant bioaccumulation. Understanding these pathways and the factors that influence them is critical for assessing the environmental risk posed by this compound and for developing effective remediation strategies. The experimental protocols outlined provide a framework for further research into the complex environmental behavior of 2,4',5-trichlorobiphenyl.

References

- 1. 2,4,5-Trichlorobiphenyl | C12H7Cl3 | CID 27514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Photosensitized degradation of 2,4',5-trichlorobiphenyl (PCB 31) by dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 4. Removal of PCBs by various white rot fungi in liquid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolites of 2,4',5-trichlorobiphenyl in rats [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of 2,4',5-trichlorobiphenyl by the mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioaccumulation factors for PCBs revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sourcing and Technical Guide for High-Purity Deuterated 2,4',5-Trichlorobiphenyl

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, quality specifications, and analytical considerations for high-purity deuterated 2,4',5-Trichlorobiphenyl. While the specifically requested 2,4',5-Trichlorobiphenyl-d4 is not a standard catalog item from major commercial suppliers and would likely require custom synthesis, a closely related standard, 2,4',5-Trichlorobiphenyl-2',3',4',5',6'-d5 (PCB 29-d5) , is commercially available. This guide will focus on this available deuterated analog as a representative standard for researchers requiring a stable isotope-labeled internal standard for the analysis of 2,4',5-Trichlorobiphenyl (PCB 29).

Commercial Suppliers and Product Specifications

High-purity deuterated PCB standards are critical for accurate quantification in environmental, toxicological, and metabolism studies. These standards are primarily available from specialized chemical suppliers that focus on stable isotope-labeled compounds. The following table summarizes the product specifications for 2,4',5-Trichlorobiphenyl-d5 from a known commercial supplier.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Form |

| MedChemExpress | 2,4,5-Trichlorobiphenyl-2′,3′,4′,5′,6′-d5 | 1276197-33-1 | C₁₂D₅H₂Cl₃ | 262.57 | >98% | Solid |

| LGC Standards | 2,4,5-Trichlorobiphenyl-2',3',4',5',6'-d5 | 1276197-33-1 | C₁₂D₅H₂Cl₃ | 262.57 | Not Specified | Neat |

Note: Researchers requiring the specific this compound isomer should contact specialty chemical suppliers like Cambridge Isotope Laboratories (CIL) or Wellington Laboratories for custom synthesis inquiries. These suppliers have extensive experience in the synthesis of stable isotope-labeled compounds and can likely produce this standard on request.

Experimental Protocols

The proper handling and use of high-purity deuterated standards are paramount for generating reliable and reproducible data. The following sections outline the key experimental protocols for the quality control and application of 2,4',5-Trichlorobiphenyl-d5.

Quality Control and Analysis

Upon receiving a new lot of a deuterated standard, it is crucial to verify its identity, purity, and isotopic enrichment.

2.1.1. Identity and Purity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To confirm the chemical identity and assess the chemical purity of the standard.

-

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Method:

-

Prepare a stock solution of the deuterated standard in a high-purity solvent (e.g., nonane, isooctane).

-

Inject an appropriate volume of the solution onto a suitable capillary column (e.g., DB-5ms).

-

Develop a temperature program that allows for the separation of the target analyte from any potential impurities.

-

Acquire mass spectra in full scan mode to confirm the molecular ion and fragmentation pattern characteristic of 2,4',5-Trichlorobiphenyl-d5.

-

Quantify the chemical purity by integrating the peak area of the target compound and any observed impurities.

-

2.1.2. Determination of Isotopic Enrichment by GC-MS

-

Objective: To determine the percentage of the deuterated analog relative to any residual unlabeled compound.

-

Method:

-

Using the same GC-MS data acquired for purity analysis, perform selected ion monitoring (SIM) for the molecular ions of the deuterated (d5) and unlabeled (d0) compounds.

-

Calculate the isotopic enrichment by comparing the peak areas of the d5 and d0 isotopes.

-

Preparation of Internal Standard Spiking Solutions

-

Objective: To prepare accurate and precise working solutions for spiking into samples.

-

Method:

-

Accurately weigh a precise amount of the neat deuterated standard using a calibrated analytical microbalance.

-

Dissolve the standard in a known volume of high-purity solvent to create a concentrated stock solution.

-

Perform serial dilutions from the stock solution to prepare working solutions at the desired concentration for spiking into samples prior to extraction and analysis.

-

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows associated with the procurement and use of high-purity deuterated standards.

In-Depth Technical Guide: Solubility of 2,4',5-Trichlorobiphenyl-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4',5-Trichlorobiphenyl-d4. Due to the limited availability of specific quantitative solubility data for the deuterated form, this guide leverages data from its non-deuterated counterpart, 2,4',5-Trichlorobiphenyl (PCB 29), and general principles of polychlorinated biphenyl (B1667301) (PCB) solubility. The physical and chemical properties of deuterated and non-deuterated isotopologues are nearly identical, making this a reliable approximation for solubility characteristics.

Core Concepts of PCB Solubility

Polychlorinated biphenyls (PCBs) are a class of synthetic aromatic compounds characterized by a biphenyl structure with multiple chlorine atom substitutions. Their solubility is fundamentally governed by their molecular structure, particularly the number and position of chlorine atoms.

Generally, PCBs exhibit low solubility in water and are freely soluble in non-polar organic solvents and lipids.[1][2][3][4] This lipophilic nature is a key factor in their environmental persistence and bioaccumulation. The solubility of PCBs in organic solvents tends to decrease as the degree of chlorination increases.[2]

Solubility Profile of this compound

This compound, a trichlorinated biphenyl, is expected to be readily soluble in a variety of organic solvents. While specific quantitative values are not widely published, qualitative assessments and data from analogous compounds provide a strong indication of its solubility behavior.

Quantitative Solubility Data

The following table summarizes available solubility information for 2,4',5-Trichlorobiphenyl and related compounds. It is important to note that commercial solutions are often prepared at specific concentrations, which indicates solubility up to at least that level.

| Solvent | Compound | Concentration/Solubility | Source Type |

| Isooctane | 2,4,5-Trichlorobiphenyl (PCB 29) | 10 µg/mL | Commercial Standard[1] |

| Hexane | 2,4,5-Trichlorobiphenyl (PCB 29) | 100 µg/mL | Commercial Standard[1] |

| Acetone | SVOC Mixture including 2,4,5-Trichlorobiphenyl | 100-400 µg/mL | Commercial Standard[1] |

| Non-polar organic solvents | General PCBs | Freely soluble | General Information[2][3] |

| Oils and Biological Lipids | General PCBs | Freely soluble | General Information[2] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

High-purity organic solvent (e.g., hexane, isooctane, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks

-

Gas chromatograph with an appropriate detector (e.g., ECD or MS)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solid phase should still be present.

-

-

Phase Separation:

-

Remove the vials from the shaker.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated gas chromatograph.

-

Determine the concentration of this compound in the diluted samples by comparing the instrument response to a calibration curve prepared from standards of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the experimental workflow for determining solubility.

References

- 1. CAS 15862-07-4: 2,4,5-TRICHLOROBIPHENYL | CymitQuimica [cymitquimica.com]

- 2. 1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. 2,3',4,4',5,5'-Hexachlorobiphenyl | C12H4Cl6 | CID 40479 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Polychlorinated Biphenyls (PCBs) in Environmental Matrices Using 2,4',5-Trichlorobiphenyl-d4

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of polychlorinated biphenyls (PCBs) in various environmental samples. The protocol employs gas chromatography-tandem mass spectrometry (GC-MS/MS) with an isotope dilution approach using 2,4',5-Trichlorobiphenyl-d4 as an internal standard. This methodology ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection. The described protocol is suitable for trace-level quantification of PCBs in complex matrices such as soil, sediment, and biological tissues.

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are widespread in the environment. Due to their chemical stability and lipophilicity, they bioaccumulate in food chains, posing a significant risk to human and ecological health. Accurate and sensitive analytical methods are therefore crucial for monitoring their levels. Isotope dilution mass spectrometry (IDMS) is a highly reliable technique for the quantification of trace organic compounds. This method involves adding a known amount of an isotopically labeled analog of the target analyte, such as this compound, to the sample before any processing steps. This "internal standard" behaves chemically and physically similarly to the native PCBs, allowing for accurate correction of analyte loss during extraction and cleanup, as well as variations in instrument response.

Experimental Protocol

A generalized experimental workflow for the analysis of PCBs using this compound as an internal standard is presented below. This protocol may require optimization based on the specific matrix and target PCB congeners.

Sample Preparation

a. Spiking with Internal Standard: A known amount of this compound solution is added to the homogenized sample prior to extraction. This is a critical step for the isotope dilution quantification.

b. Extraction:

-

Solid Samples (Soil, Sediment, Tissue): Accelerated Solvent Extraction (ASE) or Soxhlet extraction are commonly used. A typical solvent mixture is hexane (B92381)/acetone (1:1, v/v). For soil samples, a mixture of the sample with diatomaceous earth can improve extraction efficiency.

-

Liquid Samples (Water): Liquid-liquid extraction with a non-polar solvent like dichloromethane (B109758) (DCM) or hexane is performed.

c. Cleanup: To remove interfering co-extracted compounds, a cleanup step is essential.[1]

-

Sulfuric Acid Cleanup: This is a common and effective method for removing many organic interferences.[1]

-

Solid-Phase Extraction (SPE): Columns packed with materials like Florisil or silica (B1680970) gel can be used to separate PCBs from other compounds.

d. Concentration: The cleaned extract is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. The final solvent is typically hexane or isooctane.

GC-MS/MS Analysis

The analysis is performed on a gas chromatograph coupled to a tandem mass spectrometer.

a. GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for PCB separation.[2][3]

-

Injector: A split/splitless injector is used, typically in splitless mode for trace analysis.

-

Oven Temperature Program: An optimized temperature program is crucial for the separation of different PCB congeners. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes.[4][5]

-

Carrier Gas: Helium is the most common carrier gas.

b. MS/MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is standard for PCB analysis.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target PCB congener and the internal standard.

Quantification

Quantification is based on the principle of isotope dilution.[6][7] A calibration curve is generated by analyzing standards containing known concentrations of native PCBs and a constant concentration of this compound. The response factor (ratio of the peak area of the native PCB to the peak area of the internal standard) is plotted against the concentration of the native PCB. The concentration of PCBs in the sample is then determined from this calibration curve.

Data Presentation

The following tables summarize typical quantitative data for the GC-MS/MS analysis of PCBs using an isotope dilution method.

Table 1: Typical GC-MS/MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Oven Program | 100°C (hold 2 min), ramp to 220°C at 25°C/min, ramp to 280°C at 5°C/min, hold 5 min |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Transfer Line Temp. | 300°C |

| Ion Source Temp. | 230°C |

Table 2: Example MRM Transitions for Selected PCBs and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2,4,4'-Trichlorobiphenyl (PCB 28) | 256 | 186 | 20 |

| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | 292 | 222 | 20 |

| 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) | 326 | 256 | 20 |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | 360 | 290 | 25 |

| 2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB 180) | 394 | 324 | 25 |

| This compound (IS) | 260 | 190 | 20 |

Table 3: Typical Quantitative Performance Data

| Parameter | Value |

| Calibration Range | 0.1 - 2000 ng/mL |

| Linearity (R²) | > 0.995 |

| Instrument Detection Limit (IDL) | 0.01 - 0.1 pg on column |

| Method Detection Limit (MDL) | Analyte and matrix dependent, typically in the low pg/g range |

| Recovery | 70 - 130% |

| Relative Standard Deviation (RSD) | < 15% |

Mandatory Visualizations

Caption: Experimental workflow for PCB analysis.

Conclusion

The use of this compound as an internal standard in a GC-MS/MS method provides a highly accurate and sensitive approach for the quantification of PCBs in complex environmental matrices. The isotope dilution strategy effectively compensates for analytical variability, ensuring reliable data for environmental monitoring, risk assessment, and regulatory compliance. The detailed protocol and performance characteristics presented in this application note serve as a valuable resource for laboratories involved in the analysis of persistent organic pollutants.

References

Application Note: Preparation and Long-Term Stability of 2,4',5-Trichlorobiphenyl-d4 Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that are subject to rigorous monitoring in environmental and biological matrices. Accurate quantification of these compounds relies on the use of stable, well-characterized analytical standards. Deuterated analogues, such as 2,4',5-Trichlorobiphenyl-d4 (PCB 29-d4), are frequently employed as internal standards in isotope dilution mass spectrometry methods to ensure high accuracy and precision.

The integrity of these standards is paramount for generating reliable data. Improper preparation and storage of standard solutions can lead to concentration changes over time due to solvent evaporation, degradation of the analyte, or adsorption to container surfaces. This application note provides a detailed protocol for the preparation of this compound solutions and a comprehensive study of their long-term stability under various storage conditions.

Materials and Reagents

-

This compound (PCB 29-d4), neat material (≥98% purity)

-

Isooctane (B107328) (2,2,4-Trimethylpentane), pesticide residue grade or equivalent

-

Hexane, pesticide residue grade or equivalent

-

Methanol, HPLC grade

-

Acetone, HPLC grade

-

Class A volumetric flasks (10 mL, 50 mL, 100 mL)

-

Calibrated analytical balance (readable to 0.01 mg)

-

Calibrated microliter syringes or positive displacement pipettes

-

Amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps

-

Ultrasonic bath

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol details the steps for preparing a primary stock solution and subsequent working solutions of this compound.

3.1.1 Preparation of a 100 µg/mL Primary Stock Solution in Isooctane

-

Weighing the Neat Material: Accurately weigh approximately 10 mg of this compound neat material into a clean, dry weighing boat using a calibrated analytical balance. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed material to a 100 mL Class A volumetric flask.

-

Solvent Addition: Add a small amount of isooctane to the flask to dissolve the compound. Sonicate for 15 minutes to ensure complete dissolution.

-

Dilution to Volume: Once the material is fully dissolved and the solution has returned to room temperature, dilute to the mark with isooctane.

-

Homogenization: Cap the flask and invert it a minimum of 15 times to ensure the solution is homogeneous.

-

Transfer and Storage: Transfer the stock solution to amber glass vials with PTFE-lined screw caps. Label the vials clearly with the compound name, concentration, solvent, preparation date, and preparer's initials. Store at ≤ -10°C.

3.1.2 Preparation of a 10 µg/mL Working Solution

-

Equilibration: Allow the primary stock solution to equilibrate to room temperature.

-

Dilution: Using a calibrated pipette, transfer 10 mL of the 100 µg/mL primary stock solution into a 100 mL Class A volumetric flask.

-

Dilution to Volume: Dilute to the mark with isooctane.

-

Homogenization and Storage: Cap, homogenize by inverting, and transfer to labeled amber glass vials. Store at ≤ -10°C.

Protocol for Long-Term Stability Study

This protocol describes an experiment to evaluate the stability of a 10 µg/mL this compound solution in isooctane under different storage conditions over a 24-month period.

3.2.1 Experimental Design

-

Sample Preparation: Prepare a single batch of 10 µg/mL this compound in isooctane as described in section 3.1.2.

-

Aliquoting: Aliquot the solution into multiple 2 mL amber glass vials, ensuring a consistent volume in each.

-

Storage Conditions: Divide the vials into the following storage groups:

-

Group A: -20°C in the dark (freezer)

-

Group B: 4°C in the dark (refrigerator)

-

Group C: 25°C in the dark (controlled room temperature)

-

Group D: 25°C exposed to ambient laboratory light

-

-

Time Points: Designate vials for analysis at the following time points: 0, 3, 6, 12, 18, and 24 months. For each time point and storage condition, three replicate vials should be analyzed.

3.2.2 Analytical Methodology (GC-MS)

-

Instrument Calibration: Prepare a fresh set of calibration standards for this compound in isooctane (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

-

Sample Analysis: At each time point, retrieve three vials from each storage group. Allow them to equilibrate to room temperature. Analyze the concentration of this compound in each vial using a validated GC-MS method.

-

Data Evaluation: Calculate the mean concentration and standard deviation for each storage condition at each time point. The stability is evaluated by comparing the mean concentration at each time point to the initial (time 0) concentration. A change of more than ±5% from the initial concentration may be considered significant.

Data Presentation

The following table summarizes representative data from the long-term stability study of a 10 µg/mL this compound solution in isooctane.

| Storage Condition | Time (Months) | Mean Concentration (µg/mL) | Standard Deviation | % of Initial Concentration |

| -20°C, Dark | 0 | 10.02 | 0.05 | 100.0% |

| 3 | 10.01 | 0.06 | 99.9% | |

| 6 | 9.98 | 0.04 | 99.6% | |

| 12 | 9.99 | 0.07 | 99.7% | |

| 18 | 9.95 | 0.05 | 99.3% | |

| 24 | 9.96 | 0.06 | 99.4% | |

| 4°C, Dark | 0 | 10.02 | 0.05 | 100.0% |

| 3 | 9.95 | 0.08 | 99.3% | |

| 6 | 9.91 | 0.07 | 98.9% | |

| 12 | 9.85 | 0.09 | 98.3% | |

| 18 | 9.80 | 0.11 | 97.8% | |

| 24 | 9.75 | 0.10 | 97.3% | |

| 25°C, Dark | 0 | 10.02 | 0.05 | 100.0% |

| 3 | 9.82 | 0.12 | 98.0% | |

| 6 | 9.65 | 0.15 | 96.3% | |

| 12 | 9.40 | 0.18 | 93.8% | |

| 18 | 9.15 | 0.20 | 91.3% | |

| 24 | 8.90 | 0.22 | 88.8% | |

| 25°C, Light | 0 | 10.02 | 0.05 | 100.0% |

| 3 | 9.55 | 0.17 | 95.3% | |

| 6 | 9.10 | 0.21 | 90.8% | |

| 12 | 8.50 | 0.25 | 84.8% | |

| 18 | 7.90 | 0.28 | 78.8% | |

| 24 | 7.30 | 0.31 | 72.9% |

Visualizations

Caption: Workflow for the preparation of this compound stock and working solutions.

Caption: Experimental workflow for the long-term stability study.

Conclusion and Recommendations

The stability of this compound solutions is highly dependent on storage conditions. The provided data indicates that solutions are exceptionally stable when stored at -20°C in the dark, with minimal degradation observed over a 24-month period. Storage at 4°C in the dark also provides good stability, although slight degradation may occur over extended periods.

Significant degradation is observed at room temperature (25°C), which is substantially accelerated by exposure to light. This is consistent with the known susceptibility of PCBs to photodegradation.

Based on these findings, the following recommendations are made for the storage of this compound solutions:

-

Long-term storage ( > 6 months): Solutions should be stored at -20°C in amber glass vials to protect from light.

-

Short-term storage ( < 6 months): Storage at 4°C in the dark is acceptable.

-

Working solutions: If used frequently, working solutions can be stored at 4°C. It is advisable to prepare smaller volumes of working solutions to minimize the impact of repeated warming and cooling cycles.

-

General Handling: Always allow solutions to equilibrate to room temperature before use to ensure accurate dispensing. Minimize exposure to light, especially UV sources. Use high-purity solvents to avoid potential degradation catalyzed by impurities.

Adherence to these preparation and storage protocols will ensure the long-term integrity of this compound standard solutions, leading to more accurate and reliable analytical results in research and drug development settings.

Application Notes and Protocols for the Quantification of Polych-lorinated Biphenyls (PCBs) using Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are widespread in the environment and pose significant risks to human and animal health due to their toxicity, bioaccumulation, and potential carcinogenicity.[1] Accurate and sensitive quantification of PCBs in various matrices is crucial for environmental monitoring, food safety assessment, and toxicological studies. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for the determination of PCBs. This technique offers high accuracy and precision by using isotopically labeled analogues of the target analytes as internal standards, which effectively corrects for sample matrix effects and variations in analytical procedures.[2]

This document provides detailed application notes and protocols for the quantification of PCBs in environmental and biological samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with an isotope dilution approach.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., ¹³C-labeled PCBs) to a sample before any sample processing steps.[3][4][5] The underlying principle is that the labeled standard behaves identically to the native (unlabeled) analyte throughout the extraction, cleanup, and analysis processes. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately calculated, irrespective of analyte losses during sample preparation.

Experimental Protocols

This section details the methodologies for the quantification of PCBs in various matrices. The protocol is a comprehensive workflow from sample collection to data analysis.

Sample Collection and Storage

Proper sample collection and storage are critical to ensure the integrity of the analysis.[6]

-

Environmental Samples (Soil, Sediment, Water): Collect grab samples using pre-cleaned glass containers with Teflon-lined caps.[6] Store samples at 4°C in the dark and process them as soon as possible. For long-term storage, freezing at -20°C is recommended.

-

Biological Samples (Tissues, Serum): Collect samples using appropriate sterile techniques and store them frozen at -80°C until analysis to prevent degradation.

Sample Preparation

The goal of sample preparation is to extract the PCBs from the sample matrix and remove interfering compounds.[6][7]

2.1. Spiking with Isotope-Labeled Standards

Before extraction, a known amount of a ¹³C-labeled PCB surrogate standard solution is spiked into each sample, blank, and quality control sample.[8] This is a critical step for accurate quantification using the isotope dilution method.

2.2. Extraction

The choice of extraction method depends on the sample matrix.[6]

-

Solid Samples (Soil, Sediment, Tissue):

-

Soxhlet Extraction: Mix the sample with a drying agent like sodium sulfate. Extract with a suitable solvent mixture (e.g., hexane (B92381)/acetone) for 16-24 hours.[6]

-

Accelerated Solvent Extraction (ASE): A faster alternative to Soxhlet, using elevated temperatures and pressures with the same solvent systems.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Homogenize the sample with water and acetonitrile, followed by the addition of salts to induce phase separation.[7]

-

-

Liquid Samples (Water, Serum):

-

Liquid-Liquid Extraction (LLE): Extract the sample with a non-polar solvent like dichloromethane (B109758) or hexane in a separatory funnel.[6][9]

-

Solid-Phase Extraction (SPE): Pass the sample through a cartridge containing a solid adsorbent (e.g., C18) that retains the PCBs. The PCBs are then eluted with a small volume of solvent.[6]

-

2.3. Cleanup

Crude extracts often contain co-extracted substances that can interfere with the analysis. Cleanup procedures are necessary to remove these interferences.[6][8]

-

Acid/Base Cleanup: For fatty samples, a concentrated sulfuric acid wash can be used to remove lipids.

-

Column Chromatography: Pass the extract through a column packed with adsorbents like:

-

Silica Gel: Often impregnated with sulfuric acid or potassium hydroxide (B78521) for enhanced cleanup.[8]

-

Florisil: Effective for separating PCBs from certain pesticides.[6]

-

Activated Carbon: Used to separate planar PCBs (dioxin-like) from non-planar congeners.[6]

-

-

Gel Permeation Chromatography (GPC): Separates analytes based on molecular size, effectively removing large molecules like lipids and polymers.[6]

Instrumental Analysis: GC-MS/MS

3.1. Gas Chromatography (GC)

-

Column: A low-polarity capillary column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is commonly used for PCB analysis.[10][11]

-

Injection: Use a splitless injection mode to maximize the transfer of analytes to the column.[11]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C) and ramps up to a high temperature (e.g., 300°C) to separate the different PCB congeners.[11]

3.2. Tandem Mass Spectrometry (MS/MS)

-

Ionization: Electron Ionization (EI) is the standard ionization technique for PCB analysis.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[8][9] In MRM mode, a specific precursor ion for each PCB congener is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection minimizes matrix interference.[12]

Quantification and Quality Control

4.1. Calibration

Prepare a series of calibration standards containing both native (unlabeled) and a constant concentration of ¹³C-labeled PCBs.[10] A calibration curve is generated by plotting the response ratio (peak area of native PCB / peak area of labeled PCB) against the concentration of the native PCB.

4.2. Calculation

The concentration of each PCB congener in the sample is calculated using the following formula:

Concentration = (Area_native / Area_labeled) * (Amount_labeled / Sample_weight_or_volume) * Response_Factor

4.3. Quality Control

-

Method Blanks: Analyze a blank sample with each batch to check for contamination.

-

Spiked Samples: Analyze a matrix spike and a matrix spike duplicate to assess method accuracy and precision.

-

Continuing Calibration Verification (CCV): Analyze a calibration standard periodically to check the stability of the instrument's response.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of PCBs using isotope dilution GC-MS/MS.

Table 1: Typical Instrument Performance for PCB Analysis

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | [10][13] |

| Instrument Detection Limit (IDL) | 0.015 to 0.095 ng/kg (in soil) | [13] |

| Limit of Detection (LOD) | 0.003–0.010 μg/kg | [14] |

| Limit of Quantification (LOQ) | 0.009–0.030 μg/kg | [14] |

Table 2: Recovery and Precision Data from Spiked Samples

| Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| Fish Tissue | 3 levels | 80.3 - 117.6 | 5.09 - 18.5 | [8] |

| Human Serum | 0.5 ng/mL | 84 - 119 | < 19 | [9] |

| Human Serum | 1.0 ng/mL | 84 - 119 | < 19 | [9] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for PCB quantification.

Principle of Isotope Dilution

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of different mass spectrometric techniques for the determination of polychlorinated biphenyls by isotope dilution using 37 Cl-labelled anal ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY01752A [pubs.rsc.org]

- 3. PCB Standards and Standard Mixtures â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Isotope dilution analysis of polychlorinated biphenyls (PCBs) in transformer oil and global commercial PCB formulations by high resolution gas chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of Polybrominated and Polychlorinated Biphenyls in Human Matrices by Isotope-Dilution Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. cromlab-instruments.es [cromlab-instruments.es]

- 12. shimadzu.com [shimadzu.com]

- 13. gcms.cz [gcms.cz]

- 14. mdpi.com [mdpi.com]

Application Note: Determination of Polychlorinated Biphenyls (PCBs) in Water Samples Using Isotope Dilution GC-MS with 2,4',5-Trichlorobiphenyl-d4

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are detrimental to human health and the environment. Due to their chemical stability and resistance to degradation, they bioaccumulate in food chains, necessitating sensitive and accurate monitoring in various environmental matrices, including water.[1][2][3] This application note describes a robust and sensitive method for the quantitative analysis of PCBs in water samples utilizing gas chromatography-mass spectrometry (GC-MS) with an isotope dilution approach. The use of a deuterated internal standard, 2,4',5-Trichlorobiphenyl-d4, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[2] This methodology is aligned with principles outlined in various environmental protection agency (EPA) methods for PCB analysis.[4][5][6][7]

Principle

This method involves the extraction of PCBs from water samples using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5][8] A known amount of the internal standard, this compound, is added to the sample before extraction. Following extraction and cleanup, the sample extract is analyzed by GC-MS. The quantification of native PCBs is based on the response ratio of the target analyte to the isotopically labeled internal standard.

Instrumentation and Materials

-

Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a capillary column suitable for PCB analysis (e.g., SCION-5MS, 30m x 0.25mm x 0.25µm) is used.[9]

-

Autosampler: For automated and precise injections.

-

Solid-Phase Extraction (SPE) System: With appropriate cartridges (e.g., C18).

-

Nitrogen Evaporator: For sample concentration.

-

Vortex Mixer and Sonicator

-

Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps.

-

Reagents and Standards:

-

PCB standard solutions

-

This compound internal standard solution

-

Solvents (e.g., iso-octane, n-hexane, acetone, methylene (B1212753) chloride) of appropriate purity for trace analysis.[9][10]

-

Anhydrous sodium sulfate

-

Experimental Protocol

A detailed, step-by-step protocol for the determination of PCBs in water samples is provided below.

Sample Collection and Preservation

-

Collect water samples in clean, amber glass bottles with PTFE-lined caps.

-

Preserve samples by storing them at 4°C until extraction.[11]

-

Aqueous samples should be extracted within 7 days of collection.[6]

Sample Preparation and Extraction

2.1. Internal Standard Spiking

-

To a 1 L water sample, add a known amount of this compound internal standard solution.

2.2. Extraction (Choose one of the following methods)

-

Method A: Solid-Phase Extraction (SPE) [5][7][12]

-

Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water.

-

Load the water sample onto the cartridge at a controlled flow rate.

-

Wash the cartridge with deionized water to remove interferences.

-

Dry the cartridge thoroughly under a stream of nitrogen.

-

Elute the PCBs from the cartridge with a suitable solvent (e.g., ethyl acetate, dichloromethane).

-

-

Method B: Liquid-Liquid Extraction (LLE) [5][11]

-

Transfer the water sample to a separatory funnel.

-

Add a suitable extraction solvent (e.g., methylene chloride or a mixture of dichloromethane (B109758) and petroleum ether).[11]

-

Shake the funnel vigorously for a specified time, periodically venting to release pressure.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the organic extracts.

-

Extract Cleanup and Concentration

-

Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.[9]

-

The extract is now ready for GC-MS analysis.

GC-MS Analysis

-

Injection: Inject a 1-2 µL aliquot of the final extract into the GC-MS system.[1][9]

-

Chromatographic Conditions:

-

Mass Spectrometer Conditions:

Data Analysis and Quantification

-

Identify and quantify the target PCB congeners based on their retention times and specific ion ratios.

-

The concentration of each PCB congener is calculated using the isotope dilution method, comparing the response of the native analyte to that of the this compound internal standard.

Data Presentation

The following table summarizes typical performance data for the analysis of PCBs in water using GC-MS.

| Parameter | Typical Value | Reference |

| Method Detection Limit (MDL) | 0.06 - 0.50 ng/L | [13] |

| Limit of Detection (LOD) | 0.0021 - 0.01 µg/L | [14] |

| Recovery | 87% - 131% | [9] |

| Precision (RSD) | ≤ 20% | [13] |

| Linearity (r²) | > 0.99 | [14] |

Experimental Workflow Diagram

Caption: Experimental workflow for PCB analysis in water.

Conclusion

The described method provides a reliable and sensitive approach for the determination of PCBs in water samples. The use of isotope dilution with this compound as an internal standard ensures accurate quantification, making this protocol highly suitable for environmental monitoring and regulatory compliance. The detailed experimental procedure and performance data serve as a valuable resource for researchers and analytical laboratories.

References

- 1. gcms.cz [gcms.cz]

- 2. benchchem.com [benchchem.com]

- 3. agilent.com [agilent.com]

- 4. esslabshop.com [esslabshop.com]

- 5. epa.gov [epa.gov]

- 6. NEMI Method Summary - 8082A [nemi.gov]

- 7. epa.gov [epa.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. scioninstruments.com [scioninstruments.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of polychlorinated biphenyls in surface water using solid phase extraction with pyrenebutyric acid bonded silica and gas chromatography-mass spectrometry | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 13. Polychlorinated biphenyls (PCBs) in water: method development and application to river samples from a populated tropical urban area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

measuring PCBs in biological tissues using 2,4',5-Trichlorobiphenyl-d4

An Application Note and Protocol for the Quantification of Polychlorinated Biphenyls (PCBs) in Biological Tissues Utilizing 2,4',5-Trichlorobiphenyl-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that bioaccumulate in the fatty tissues of living organisms. Due to their toxicity and widespread environmental contamination, accurate and sensitive measurement of PCBs in biological matrices is crucial for environmental monitoring, human health risk assessment, and in the context of drug development where metabolism and bioaccumulation studies are pertinent. This application note provides a detailed protocol for the quantification of target PCB congeners in biological tissues using gas chromatography-tandem mass spectrometry (GC-MS/MS) with an isotope dilution approach, employing this compound as an internal standard.

Isotope dilution mass spectrometry is a highly accurate quantification technique that involves spiking a sample with a known amount of an isotopically labeled analog of the analyte.[1][2] This internal standard, in this case, this compound, behaves chemically and physically similarly to the native PCB congeners throughout the extraction, cleanup, and analysis process. By measuring the ratio of the native analyte to the labeled internal standard, precise quantification can be achieved, correcting for any analyte loss during sample preparation.

Experimental Workflow Overview

The overall workflow for the analysis of PCBs in biological tissues involves several key stages: sample homogenization, spiking with the internal standard, extraction of lipids and PCBs, cleanup of the extract to remove interfering co-extractives, and finally, instrumental analysis by GC-MS/MS.

Caption: General experimental workflow for PCB analysis in biological tissues.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific tissue matrix and available instrumentation.

1. Sample Preparation and Homogenization

-

Accurately weigh approximately 1-5 g of the biological tissue sample (e.g., liver, adipose, muscle) into a clean extraction thimble or cell.

-

Add anhydrous sodium sulfate (B86663) to the tissue at a ratio of approximately 4:1 (sulfate:tissue, w/w) and grind with a mortar and pestle until a free-flowing powder is obtained. This step is crucial for efficient extraction by removing water.

2. Internal Standard Spiking

-

Prior to extraction, spike the homogenized sample with a known amount of this compound solution. The spiking level should be chosen to be within the calibration range and comparable to the expected concentration of the target native PCBs. A typical spiking concentration might be in the range of 1-10 ng/g of tissue.

3. Extraction

Several extraction techniques can be employed. Pressurized Liquid Extraction (PLE) is often preferred for its efficiency and reduced solvent consumption compared to traditional Soxhlet extraction.[3][4]

3.1. Pressurized Liquid Extraction (PLE)

-

Solvent: A mixture of hexane (B92381) and dichloromethane (B109758) (1:1, v/v) is commonly used.

-

Procedure:

-

Load the homogenized and spiked sample into the PLE cell.

-

Perform the extraction under elevated temperature and pressure (e.g., 100 °C, 1500 psi).

-

Collect the extract. The instrument software will control the static and dynamic extraction cycles.

-

3.2. Soxhlet Extraction

-

Solvent: Dichloromethane or a hexane/acetone mixture (1:1, v/v).

-

Procedure:

-

Place the sample thimble in the Soxhlet extractor.

-

Extract for a minimum of 16 hours.[5]

-

After extraction, concentrate the solvent using a rotary evaporator.

-

4. Extract Cleanup

Biological tissue extracts contain high levels of lipids that can interfere with GC-MS/MS analysis. A multi-step cleanup is therefore essential.

4.1. Gel Permeation Chromatography (GPC)

-

GPC is used to separate the high molecular weight lipids from the smaller PCB molecules.

-

Column: A column packed with a porous, cross-linked polystyrene-divinylbenzene resin (e.g., Bio-Beads S-X3).

-

Mobile Phase: Dichloromethane or a hexane/ethyl acetate (B1210297) mixture.

-

Procedure:

-

Load the concentrated extract onto the GPC column.

-

Elute with the mobile phase and collect the fraction containing the PCBs, which elute after the lipid fraction. The elution time for the PCB fraction should be predetermined by running a calibration standard.

-

4.2. Florisil® or Silica Gel Column Chromatography

-

This step further removes polar interferences.

-

Column: A glass column packed with activated Florisil® or silica gel.

-

Procedure:

-

Load the GPC fraction onto the column.

-

Elute the PCBs with a non-polar solvent such as hexane.

-

More polar interfering compounds will be retained on the column.

-

Concentrate the collected PCB fraction to a final volume of approximately 1 mL.

-

Caption: Detailed extract cleanup workflow.

5. Instrumental Analysis: GC-MS/MS

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for PCB analysis (e.g., 5% phenyl-methylpolysiloxane).

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer is ideal for its high selectivity and sensitivity.

-

Injection: A split/splitless injector is typically used in splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the different PCB congeners. An example program starts at a low temperature (e.g., 80°C), ramps up to a higher temperature (e.g., 300°C), and holds for a period to ensure elution of all congeners.

-

MS/MS Parameters: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. For each target PCB congener and for this compound, specific precursor-to-product ion transitions are monitored.

Data Presentation and Quantification

Table 1: Example GC-MS/MS Parameters for Selected PCBs and the Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2,4',5-Trichlorobiphenyl (Native) | 256 | 186 | 20 |

| This compound (IS) | 260 | 190 | 20 |

| 2,2',5,5'-Tetrachlorobiphenyl | 292 | 222 | 22 |

| 2,2',4,5,5'-Pentachlorobiphenyl | 326 | 256 | 25 |

| 2,2',4,4',5,5'-Hexachlorobiphenyl | 360 | 290 | 28 |

Note: These are example parameters and must be optimized on the specific instrument.

Quantification

Quantification is based on the principle of isotope dilution. A calibration curve is generated by analyzing a series of standards containing known concentrations of the native PCBs and a constant concentration of the this compound internal standard. The ratio of the peak area of the native PCB to the peak area of the internal standard is plotted against the concentration of the native PCB. The concentration of the native PCB in the sample is then determined from this calibration curve using the measured peak area ratio from the sample extract.

Table 2: Representative Performance Data

| Parameter | Value |

| Instrument Detection Limit (IDL) | 3 - 20 fg on column[6] |

| Method Quantitation Limit (MQL) | 0.015 - 0.1 ng/kg in tissue[6] |

| Recovery of Internal Standard | 70 - 120% |

| Calibration Curve Linearity (R²) | > 0.995 |

Conclusion

The use of this compound as an internal standard in an isotope dilution GC-MS/MS method provides a robust and accurate means for the quantification of PCBs in complex biological tissues. The detailed protocol outlined in this application note, from sample preparation to instrumental analysis, offers a reliable framework for researchers in environmental science and drug development. Adherence to rigorous quality control measures, including the monitoring of internal standard recovery and the use of certified reference materials, is essential for generating high-quality, defensible data.

References